6-Hydroxyisoquinoline-1-carboxylic acid 6-Hydroxyisoquinoline-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 174299-07-1
VCID: VC0068593
InChI: InChI=1S/C10H7NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-5,11H,(H,13,14)
SMILES: C1=CC2=C(NC=CC2=CC1=O)C(=O)O
Molecular Formula: C10H7NO3
Molecular Weight: 189.17

6-Hydroxyisoquinoline-1-carboxylic acid

CAS No.: 174299-07-1

Cat. No.: VC0068593

Molecular Formula: C10H7NO3

Molecular Weight: 189.17

* For research use only. Not for human or veterinary use.

6-Hydroxyisoquinoline-1-carboxylic acid - 174299-07-1

Specification

CAS No. 174299-07-1
Molecular Formula C10H7NO3
Molecular Weight 189.17
IUPAC Name 6-oxo-2H-isoquinoline-1-carboxylic acid
Standard InChI InChI=1S/C10H7NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-5,11H,(H,13,14)
Standard InChI Key QACUSHBQQZVLJT-UHFFFAOYSA-N
SMILES C1=CC2=C(NC=CC2=CC1=O)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Classification

6-Hydroxyisoquinoline-1-carboxylic acid features a hydroxyl group at the 6-position and a carboxylic acid group at the 1-position of the isoquinoline ring system. The isoquinoline scaffold consists of a benzene ring fused with a pyridine ring, creating a bicyclic nitrogen-containing heterocycle. This structure bears close resemblance to 5-Hydroxyisoquinoline-1-carboxylic acid, which differs only in the position of the hydroxyl group (5-position instead of 6-position).

The compound also shares structural similarities with 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which has a fully saturated nitrogen-containing ring but maintains the same positioning of functional groups . The presence of both hydroxyl and carboxylic acid functional groups provides multiple sites for hydrogen bonding and other molecular interactions, which likely influence its chemical reactivity and biological activity.

Physical and Chemical Properties

Based on the properties of similar compounds, 6-Hydroxyisoquinoline-1-carboxylic acid likely possesses the following characteristics:

  • Molecular Formula: C10H7NO3 (similar to 5-Hydroxyisoquinoline-1-carboxylic acid)

  • Molecular Weight: Approximately 189.17 g/mol (inferred from the similar compound)

  • Physical State: Likely a crystalline solid at room temperature

  • Solubility: Probable good solubility in polar solvents due to its hydroxyl and carboxylic acid groups

  • Acidity: The carboxylic acid moiety would exhibit acidic properties, while the hydroxyl group would be weakly acidic

Synthesis and Preparation Methods

Industrial Production Considerations

For larger-scale production, several approaches might be considered:

Metal-free ionic liquid-mediated reactions and green chemistry protocols could provide environmentally friendly methods for synthesizing 6-Hydroxyisoquinoline-1-carboxylic acid on an industrial scale. These approaches align with current trends toward more sustainable chemical processes.

Catalyst optimization would be essential for improving yield and selectivity, particularly for introducing the hydroxyl group at the specific 6-position of the isoquinoline ring. Different catalytic systems could be tested to determine the most efficient route for selective functionalization.

Chemical Reactivity

Functional Group Reactivity

The reactivity of 6-Hydroxyisoquinoline-1-carboxylic acid would be governed by its three key functional groups: the isoquinoline ring system, the hydroxyl group, and the carboxylic acid. Each of these components can participate in different types of chemical reactions:

The hydroxyl group at the 6-position can undergo various transformations including oxidation to form quinones, esterification with carboxylic acids, and etherification reactions. These modifications could be useful for creating derivatives with enhanced biological activities or physical properties.

The carboxylic acid at the 1-position can participate in typical carboxylic acid reactions such as esterification, amide formation, and reduction to alcohol derivatives. These reactions provide versatile pathways for structural modification.

The isoquinoline ring system can undergo electrophilic aromatic substitution reactions, particularly at positions 3 and 8, which are typically more electron-rich. The nitrogen in the ring can also participate in coordination with metal ions, potentially leading to complex formation.

Metal Chelation Properties

One significant property of isoquinoline derivatives with hydroxyl and carboxylic acid groups is their ability to chelate metal ions. Research on similar compounds indicates that 2-Hydroxyisoquinoline-1,3(2H,4H)-dione forms complexes with metal ions such as Mg2+ (1:1 complex) and Mn2+ (1:2 complex) .

By extension, 6-Hydroxyisoquinoline-1-carboxylic acid would likely demonstrate metal chelating capabilities through its oxygen-containing functional groups and the nitrogen atom in the isoquinoline ring. This chelation property could be relevant for both its biological activity and potential applications in materials science.

The formation of metal complexes often requires enolization of the ligand, as observed with 2-Hydroxyisoquinoline-1,3(2H,4H)-dione . A similar mechanism might operate for 6-Hydroxyisoquinoline-1-carboxylic acid, potentially involving the carboxylic acid and hydroxyl groups in coordination with metal ions.

Biological Activities

Activity TypePotential MechanismEvidence from Similar Compounds
AntiviralInhibition of viral enzymes such as integrase or RNase H2-Hydroxyisoquinoline-1,3(2H,4H)-dione inhibits HIV-1 integrase and RNase H
AnticancerCytotoxicity against cancer cell lines, potential apoptosis induction5-Hydroxyisoquinoline-1-carboxylic acid derivatives show cytotoxic effects
NeuroprotectiveModulation of neurotransmitter systems, protection against oxidative stressIsoquinoline derivatives show neuroprotective properties in neurodegenerative disease models
AntimicrobialInhibition of bacterial growth through various mechanismsSimilar compounds show activity against resistant bacterial strains

The antiviral potential is particularly notable, as 2-Hydroxyisoquinoline-1,3(2H,4H)-dione has been identified as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase . The experimental data suggests that the antiviral activity of certain derivatives is primarily due to RNase H inhibition . Given the structural similarities, 6-Hydroxyisoquinoline-1-carboxylic acid might also possess comparable antiviral properties.

Enzyme Inhibition Properties

Isoquinoline derivatives often function as enzyme inhibitors, affecting various cellular processes. 5-Hydroxyisoquinoline-1-carboxylic acid has been shown to inhibit specific enzymes involved in metabolic pathways, particularly certain kinases that play crucial roles in cell signaling and metabolism.

By inference, 6-Hydroxyisoquinoline-1-carboxylic acid might also exhibit enzyme inhibitory properties, potentially targeting similar enzymes or other proteins involved in disease processes. This enzyme inhibition capability could be a significant mechanism underlying its potential therapeutic effects.

Spectroscopic investigations of enzyme-inhibitor interactions, similar to those conducted with other isoquinoline derivatives, would be valuable for understanding the precise mechanisms through which 6-Hydroxyisoquinoline-1-carboxylic acid might exert its biological effects.

Research Applications

Medicinal Chemistry Applications

The potential applications of 6-Hydroxyisoquinoline-1-carboxylic acid in medicinal chemistry research are diverse and promising:

In antiviral research, the compound could serve as a lead structure for developing novel HIV-1 integrase or RNase H inhibitors . Structure-activity relationship studies could identify modifications that enhance selectivity and potency against viral targets.

For cancer research, 6-Hydroxyisoquinoline-1-carboxylic acid might provide a scaffold for developing cytotoxic agents that target specific cancer cell lines. The planar isoquinoline ring system could potentially intercalate with DNA, affecting replication processes in rapidly dividing cancer cells.

In neuropharmacology, the compound's potential neuroprotective properties could be explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to potentially modulate neurotransmitter systems or protect against oxidative stress could offer therapeutic benefits.

Biochemical Research Tools

The metal chelating properties of 6-Hydroxyisoquinoline-1-carboxylic acid could make it useful as a biochemical research tool:

As a metal ion chelator, it could be employed in studying metal ion interactions with biomolecules, providing insights into metalloenzyme function and metal-dependent biological processes .

The compound could potentially serve as a probe for investigating enzyme binding sites, particularly those containing metal ions or positively charged amino acid residues that might interact with its carboxylic acid group.

Fluorescent derivatives of 6-Hydroxyisoquinoline-1-carboxylic acid might be developed as imaging agents for cellular studies, leveraging the inherent fluorescence properties often associated with isoquinoline derivatives.

Materials Science Applications

Beyond biological applications, 6-Hydroxyisoquinoline-1-carboxylic acid may have utility in materials science:

The compound could serve as a building block in the synthesis of functional materials such as polymers and nanomaterials, potentially enhancing properties like conductivity and thermal stability.

Its potential photonic properties might make it suitable for applications in light-emitting diodes (LEDs) and solar cells, contributing to the development of more efficient energy technologies.

Metal complexes formed with 6-Hydroxyisoquinoline-1-carboxylic acid might exhibit interesting catalytic properties, potentially facilitating specific chemical transformations of industrial relevance.

Comparative Analysis with Similar Compounds

Structural Comparison

Table 2: Structural Comparison of 6-Hydroxyisoquinoline-1-carboxylic acid with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
6-Hydroxyisoquinoline-1-carboxylic acidC10H7NO3 (inferred)~189.17 (inferred)Hydroxyl at 6-position, carboxylic acid at 1-position-
5-Hydroxyisoquinoline-1-carboxylic acidC10H7NO3189.17Hydroxyl at 5-position, carboxylic acid at 1-position
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acidC10H11NO3193.20Saturated nitrogen-containing ring, hydroxyl at 6-position, carboxylic acid at 1-position
2-Hydroxyisoquinoline-1,3(2H,4H)-dioneDifferent structureDifferentDione functionality, hydroxyl at 2-position

The structural differences between these compounds, while subtle, can significantly influence their chemical reactivity and biological activity. The position of the hydroxyl group (5 versus 6) can affect the electronic distribution within the molecule, potentially leading to different binding affinities for biological targets or metal ions.

The saturation state of the isoquinoline ring (as in the tetrahydro derivative) drastically changes the three-dimensional structure and flexibility of the molecule, which can impact its ability to interact with enzymes, receptors, or other biological macromolecules .

Future Research Directions

Synthesis and Characterization

Future research should focus on developing efficient synthetic routes specifically for 6-Hydroxyisoquinoline-1-carboxylic acid, followed by comprehensive characterization of its physical, chemical, and spectroscopic properties. This would provide a solid foundation for exploring its various applications.

Advanced spectroscopic techniques such as NMR, mass spectrometry, X-ray crystallography, and computational modeling would be valuable for elucidating its three-dimensional structure and electronic properties. These insights could guide rational design of derivatives with enhanced properties.

Biological Evaluation

Comprehensive screening of 6-Hydroxyisoquinoline-1-carboxylic acid against various biological targets would help identify its most promising therapeutic applications. Particular emphasis should be placed on testing its activity against:

  • Viral enzymes, especially HIV-1 integrase and RNase H

  • Cancer cell lines of different origins

  • Bacterial strains, including drug-resistant variants

  • Neurodegenerative disease models

Structure-activity relationship studies involving systematic modification of the 6-Hydroxyisoquinoline-1-carboxylic acid scaffold could lead to derivatives with improved potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Materials Science Investigations

Exploration of 6-Hydroxyisoquinoline-1-carboxylic acid's potential in materials science represents another promising research direction. Studies could focus on:

  • Its ability to form functional polymers or nanomaterials

  • Applications in photonic devices

  • Catalytic properties of its metal complexes

  • Development of sensors based on its chelation properties

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